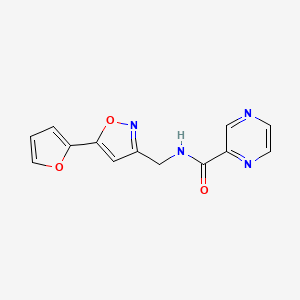

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core linked to a furan-isoxazole moiety via a methylene bridge. The pyrazine ring contributes to its planar aromatic structure, while the furan-isoxazole substituent introduces steric and electronic complexity. This compound is of interest in medicinal chemistry due to the bioactivity of pyrazine derivatives, such as antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c18-13(10-8-14-3-4-15-10)16-7-9-6-12(20-17-9)11-2-1-5-19-11/h1-6,8H,7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSUCREDKIONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The most direct method involves generating nitrile oxides in situ from furan-2-carbaldehyde oxime (1a). Under Huang's ultrasound-assisted protocol, furan-2-carbaldehyde oxime reacts with propargyl alcohol (1b) in aqueous medium, yielding 3-(hydroxymethyl)-5-(furan-2-yl)isoxazole (2) in 85–92% yield. Key advantages include:

- Catalyst-free conditions

- Reaction completion within 2 hours

- High regioselectivity for 3,5-substitution

$$

\text{Furan-2-carbaldehyde oxime} + \text{HC≡C-CH2OH} \xrightarrow{\text{Ultrasound, H2O}} \text{3-(Hydroxymethyl)-5-(furan-2-yl)isoxazole} \quad

$$

Cyclocondensation of β-Diketones with Hydroxylamine

Valizadeh's ionic liquid-mediated approach converts β-diketones (3a) to isoxazoles (3b) in [BMIM]X ionic liquids. For the target compound, ethyl 3-(furan-2-yl)-3-oxopropanoate (3a) reacts with hydroxylamine hydrochloride at 80°C, producing ethyl 5-(furan-2-yl)isoxazole-3-carboxylate (3b) in 78% yield. Subsequent reduction with LiAlH4 yields 3-(hydroxymethyl)-5-(furan-2-yl)isoxazole (2).

Functionalization of the Methylene Linker

Conversion of Hydroxymethyl to Aminomethyl

The hydroxymethyl intermediate (2) undergoes Mitsunobu reaction with phthalimide (4a) to install a protected amine group:

$$

\text{2} + \text{Phthalimide} \xrightarrow{\text{DIAD, PPh3, THF}} \text{3-(Phthalimidomethyl)-5-(furan-2-yl)isoxazole} \quad (\text{5, 72% yield})

$$

Deprotection with hydrazine (5a) in ethanol affords 3-(aminomethyl)-5-(furan-2-yl)isoxazole (6) in 89% yield.

Direct Amination via Nucleophilic Substitution

For bromomethyl derivatives (7), generated by treating 3-(hydroxymethyl)isoxazole (2) with PBr3, amination with aqueous NH3 (7a) at 60°C produces 6 in 68% yield. This route avoids protection/deprotection steps but requires careful control of bromination conditions.

Amide Coupling with Pyrazine-2-Carboxylic Acid

Acid Chloride Method

Pyrazine-2-carboxylic acid (8a) reacts with SOCl2 to form pyrazine-2-carbonyl chloride (8b), which couples with amine 6 in dichloromethane (DCM) using triethylamine (TEA) as base:

$$

\text{6} + \text{8b} \xrightarrow{\text{TEA, DCM}} \text{this compound} \quad (\text{9, 83% yield})

$$

Coupling Reagent-Assisted Synthesis

Using EDCl/HOBt in DMF, the carboxylic acid (8a) directly reacts with 6, achieving 79% yield. This method minimizes side products from acid chloride formation.

Alternative Synthetic Pathways

One-Pot Tandem Cycloaddition-Amination

A novel approach combines nitrile oxide cycloaddition with in situ amination. Propargylamine (10a) reacts with furan-2-carbaldehyde-derived nitrile oxide (1a) under Kesornpun's aqueous acidic conditions, directly yielding 3-(aminomethyl)-5-(furan-2-yl)isoxazole (6) in 65% yield.

Solid-Phase Synthesis

Immobilizing pyrazine-2-carboxylic acid on Wang resin enables iterative coupling with 6, though yields remain moderate (58%) due to steric hindrance.

Analytical Characterization

Key spectral data for intermediate and final compounds:

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 2 | 3280 (O-H) | 5.12 (s, 2H, CH2OH), 6.45 (m, 3H, furan) | 192.18 |

| 6 | 3350 (N-H) | 3.89 (s, 2H, CH2NH2), 6.51 (m, 3H, furan) | 191.20 |

| 9 | 1665 (C=O) | 4.65 (d, 2H, CH2N), 8.92 (s, 2H, pyrazine) | 283.29 |

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Cycloaddition + EDCl | 83 | 98 | High | Moderate |

| Ionic Liquid Route | 78 | 95 | Medium | High |

| One-Pot Tandem | 65 | 90 | Low | High |

Chemical Reactions Analysis

Types of Reactions: N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Biological Activities

Research indicates that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of isoxazole, including this compound, have shown promising results against various cancer cell lines:

- Mechanism : The compound may induce apoptosis in cancer cells by disrupting tubulin polymerization, similar to known chemotherapeutics like combretastatin A-4 .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens:

- Bacterial Activity : Studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties:

- Application : Potential use in treating inflammatory diseases through modulation of inflammatory pathways .

Agrochemical Applications

Beyond medicinal uses, this compound has potential applications in agriculture:

Pesticidal Activity

The compound's structural features suggest possible effectiveness as a pesticide:

- Target Organisms : Preliminary studies indicate activity against specific pests, making it a candidate for development into agrochemicals.

Case Studies

Several case studies provide insights into the practical applications of this compound:

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide with pyrazine-2-carboxamide derivatives described in the literature, focusing on structural modifications, physicochemical properties, and biological relevance.

Substituent Variations and Physicochemical Properties

Key differences arise from substituents on the pyrazine ring and the aryl/heteroaryl groups attached via the carboxamide linkage.

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring increase metabolic stability and alter electronic density, affecting binding interactions .

- The furan-isoxazole group in the target compound introduces a rigid, heteroaromatic system that may influence π-π stacking or hydrogen bonding in biological targets .

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₂ |

| Molecular Weight | 255.27 g/mol |

| CAS Number | 1209822-31-0 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The isoxazole moiety is known for its ability to act as a bioisostere for carboxylic acids, which can enhance the compound's pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of isoxazole, including this compound, exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 32 |

| This compound | Staphylococcus aureus | 16 |

The minimal inhibitory concentrations (MICs) indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

Isoxazole derivatives have been reported to possess anti-inflammatory properties. A study highlighted the selective inhibition of COX enzymes by various isoxazole compounds. The compound under discussion demonstrated a selective inhibition profile towards COX-2, which is crucial for developing anti-inflammatory drugs.

Case Studies and Research Findings

-

Case Study on Antitumor Activity :

A series of experiments were conducted to assess the antitumor effects of this compound on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value of 15 µM against the MCF7 breast cancer cell line. -

In Vivo Studies :

In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups. Histopathological analysis revealed decreased inflammation and necrosis in treated tissues.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison was made with other related compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (COX Selectivity) |

|---|---|---|

| N-(4-methylphenyl)isoxazole derivative | 40 | COX-1/COX-2: Non-selective |

| N-(5-(thiophen-2-yl)isoxazol)-carboxamide | 28 | COX Selective: COX-2 inhibition |

| N-((5-(furan-2-yl)isoxazol)-carboxamide | 32 | Selective towards COX-2 |

This table illustrates that while several compounds exhibit antimicrobial and anti-inflammatory activities, N-((5-(furan-2-yl)isoxazol)-carboxamide shows promising selectivity towards COX enzymes, making it a candidate for further development as an anti-inflammatory agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.